molecular formula C7H12OS B15088826 Cyclopentanethiol acetate

Cyclopentanethiol acetate

Cat. No.: B15088826
M. Wt: 144.24 g/mol
InChI Key: LSEYTICQPCCBPJ-UHFFFAOYSA-N
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Description

Cyclopentanethiol acetate, also known as acetylmercaptocyclopentane, is an organic compound with the molecular formula C7H12OS. It is a thioester derivative of cyclopentanethiol and is characterized by its unique structure, which includes a cyclopentane ring bonded to a thiol group and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanethiol acetate can be synthesized through the reaction of cyclopentanethiol with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the thiol group reacting with the acylating agent to form the thioester bond. The general reaction is as follows:

Cyclopentanethiol+Acetic AnhydrideCyclopentanethiol Acetate+Acetic Acid\text{Cyclopentanethiol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Cyclopentanethiol+Acetic Anhydride→Cyclopentanethiol Acetate+Acetic Acid

The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanethiol acetate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetate group can be reduced to form cyclopentanethiol.

    Substitution: The acetate group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acyl chlorides or anhydrides are commonly used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclopentanethiol acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanethiol acetate involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Cyclopentanethiol acetate can be compared with other thioester compounds, such as:

    Cyclohexanethiol acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    Cyclopentanethiol propionate: Similar structure but with a propionate group instead of an acetate group.

    Cyclopentanethiol butyrate: Similar structure but with a butyrate group instead of an acetate group.

Uniqueness: this compound is unique due to its specific combination of a cyclopentane ring, thiol group, and acetate group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

S-cyclopentyl ethanethioate

InChI

InChI=1S/C7H12OS/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3

InChI Key

LSEYTICQPCCBPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CCCC1

Origin of Product

United States

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